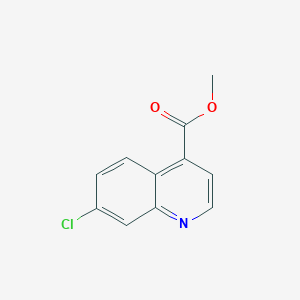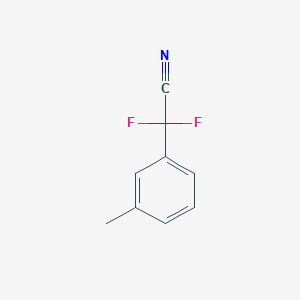![molecular formula C22H25NO5 B3098325 L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 133368-40-8](/img/structure/B3098325.png)
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Descripción general
Descripción
“L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-”, also known as “O-tert-Butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine” or “Fmoc-Ser (tBu)-OH”, is a derivative of the amino acid serine . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of this compound is C22H25NO5, and its molecular weight is 383.44 . The InChI Key is REITVGIIZHFVGU-IBGZPJMESA-M .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The specific rotation is between +22.0 to +27.0 degrees (C=1, EtOAc) . The melting point is 136 degrees Celsius .Aplicaciones Científicas De Investigación
Biochemistry
Fmoc-Ser(n-Bu)-OH plays a crucial role in the construction of peptide chains on an insoluble solid support . This method has several benefits, including the separation of intermediate peptides from soluble reagents and solvents, which can be achieved simply by filtration and washing . This results in significant savings in time and labor over the corresponding operations in solution synthesis .
Fabrication of Functional Materials
Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote the association of building blocks, making Fmoc-Ser(n-Bu)-OH a valuable tool in the fabrication of functional materials .
Peptide Synthesis
Fmoc-Ser(n-Bu)-OH is used in Fmoc solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .
Molecular Biology
In the field of molecular biology, Fmoc-Ser(n-Bu)-OH is used for the synthesis of peptide acids containing a C-terminal serine amino-acid residue by Fmoc SPPS . The base NovaSyn TG is a composite of low cross-linked polystyrene and 3000-4000 M.W. polyethylene glycol .
Drug Discovery
Fmoc-Ser(n-Bu)-OH is gaining considerable attention as a potential drug . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
Proteomics
In proteomics, Fmoc-Ser(n-Bu)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Safety and Hazards
The safety data sheet indicates that thermal decomposition of this compound can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) . It is recommended to handle this compound with appropriate personal protective equipment .
Mecanismo De Acción
Target of Action
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, also known as Fmoc-Ser(n-Bu)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid residues in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .
Mode of Action
Fmoc-Ser(n-Bu)-OH operates by providing protection for the amino acid serine during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group shields the amino group of serine, preventing it from reacting prematurely. The tert-butyl (t-Bu) group protects the hydroxyl group of serine . These protective groups are removed after the peptide synthesis is complete, allowing the amino and hydroxyl groups to participate in further reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the folding of the protein into its secondary and tertiary structures, which determine its function .
Pharmacokinetics
It’s worth noting that the compound is solid at room temperature and has a melting point of 136°c .
Result of Action
The result of Fmoc-Ser(n-Bu)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting reactive groups during synthesis, it ensures that peptide bonds form at the correct locations, leading to the desired peptide product .
Action Environment
The action of Fmoc-Ser(n-Bu)-OH is influenced by environmental factors such as temperature and pH . For instance, the compound is recommended to be stored in a cool and dark place, under 15°C . Additionally, the compound is used in peptide synthesis reactions that often require specific pH conditions .
Propiedades
IUPAC Name |
(2S)-3-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-2-3-12-27-14-20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYBFPJWSCJJIZ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



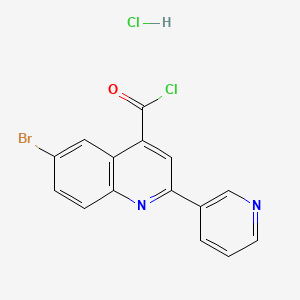

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)
![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)
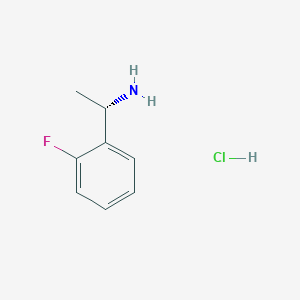
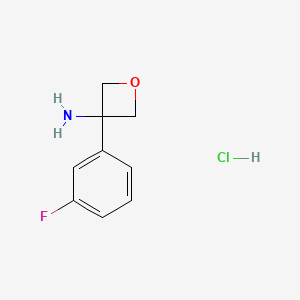
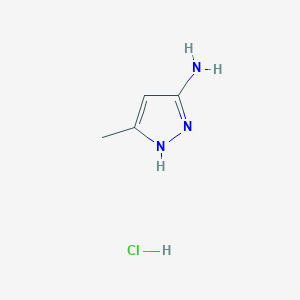
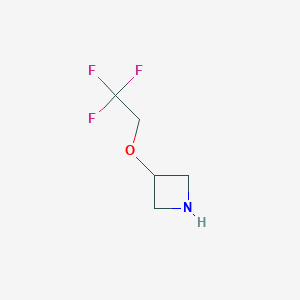



amine](/img/structure/B3098324.png)
